molecular formula C8H8ClF B7981425 1-Chloro-4-fluoro-2,5-dimethylbenzene

1-Chloro-4-fluoro-2,5-dimethylbenzene

Cat. No.: B7981425
M. Wt: 158.60 g/mol
InChI Key: KTUHDTYUAHHMHU-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, 2, and 5 are substituted with chlorine, fluorine, and two methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-fluoro-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of 2,5-dimethylbenzene. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) for chlorination and a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas mixture for fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure the safety and efficiency of the reactions. The use of continuous flow reactors and advanced separation techniques helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-fluoro-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the aromatic ring.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids, while reduction reactions can convert the compound into different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while oxidation of the methyl groups can produce carboxylic acids.

Scientific Research Applications

1-Chloro-4-fluoro-2,5-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

1-Chloro-4-fluoro-2,5-dimethylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-fluoro-2,5-dimethylbenzene: Similar in structure but with a bromine atom instead of chlorine.

    1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms and one chlorine atom, differing in the position of substituents.

    1-Chloro-4-fluorobenzene: Lacks the two methyl groups present in this compound

These comparisons highlight the unique substitution pattern and chemical properties of this compound, making it distinct in its reactivity and applications.

Properties

IUPAC Name

1-chloro-4-fluoro-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUHDTYUAHHMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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